molecular formula C8H9Cl2NO B2726026 (S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride CAS No. 2055848-78-5

(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

Cat. No. B2726026
CAS RN: 2055848-78-5
M. Wt: 206.07
InChI Key: ZYALWTPSNQGZCN-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride” is a hydrochloride salt of an amine. In chemistry, a hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base (e.g., an amine). Converting amines into their hydrochlorides is a common way to improve their water solubility, which can be desirable for substances used in medications .

Scientific Research Applications

Fluorescent Quantitation and Analysis

The compound 7-chloro-4-nitrobenzofurazan (NBD-Cl), which shares a structural motif with "(S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride," has been utilized for the quantitative fluorescence detection of biologically active amines in fermented foods. This application is advantageous for its simplicity and ability to form fluorescent derivatives with various amines, making it a valuable tool in food science and safety (Voigt & Eitenmiller, 1974).

Spectrophotometry and Spectrofluorimetry Techniques

The usefulness of 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) as a fluorogenic and chromogenic reagent for the determination of pharmaceutical amines using spectrophotometry and spectrofluorimetry techniques has been extensively reviewed. This showcases its application in pharmaceutical analysis, providing a method for the determination of drugs in pharmaceutical and real samples (Elbashir, Suliman, & Aboul‐Enein, 2011).

Chemical Synthesis Applications

The reaction of N,3,3-trimethyl-1-phenyl-1-indanpropylamine hydrochloride with 7-chloro-4-nitrobenzofurazan has led to the development of a sensitive spectrophotofluorometric method, applied to the assay of capsules and compatibility samples. This demonstrates the compound's role in enhancing analytical methodologies (Turdiu, Penner, & Chafetz, 1974).

Electrocatalysis and Virtual Hydrogen Storage

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) has been studied as an electrochemical oxidation catalyst for a secondary amine, serving as a model system for virtual hydrogen storage. This research opens up new avenues for understanding and utilizing electrocatalytic processes for energy storage applications (Luca et al., 2011).

Nucleophilic Substitution Reactions

The nucleophilic substitution reactions of 5- and 7-chloro-4,6-dinitrobenzofurazan 1-oxide by aromatic amines have been explored, showing the compound's potential as a powerful electrophile in synthetic organic chemistry. This research contributes to the development of new synthetic routes for complex organic molecules (Read & Norris, 1985).

properties

IUPAC Name

(3S)-7-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYALWTPSNQGZCN-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(O1)C(=CC=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.